Ketorolac

Beschreibung

This compound is a Non-steroidal anti-inflammatory drug (NSAID) and is commercially available as an oral tablet, injectable, nasal spray and as an ophthalmic solution. It's analgesic properties make it a useful pain management tool across many settings including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, headaches, spinal and soft tissue pain, and ankylosing spondylitis. Impressively, this compound has a similar efficacy to standard doses of morphine and meperidine making it a useful opioid sparing agent.

This compound is a Nonsteroidal Anti-inflammatory Drug and Cyclooxygenase Inhibitor. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a potent, short acting nonsteroidal antiinflammatory drug (NSAID) that is available in both parenteral and oral forms that is used to treat severe pain but for no more than five days. This compound has been linked to few, poorly understood instances of clinically apparent liver injury in the published literature.

This compound is a synthetic pyrrolizine carboxylic acid derivative with anti-inflammatory, analgesic, and antipyretic activities. This compound non-selective inhibits the enzymes cyclooxygenase 1 (COX-1) and COX-2. The inhibition of COX-2, up-regulated at sites of inflammation, prevents conversion of arachidonic acid to pro-inflammatory prostaglandins. The inhibition of COX-1 by this agent prevents the normal steady-state production of prostaglandins that play housekeeping roles in the protection of the gastrointestinal tract, the regulation of renal blood flow, and platelet aggregation. As a result, the inhibition of COX-1 may be associated with gastrointestinal toxicity, nephrotoxicity, and the inhibition of platelet aggregation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 6 approved and 39 investigational indications. This drug has a black box warning from the FDA.

A pyrrolizine carboxylic acid derivative structurally related to INDOMETHACIN. It is an NSAID and is used principally for its analgesic activity. (From Martindale The Extra Pharmacopoeia, 31st ed)

See also: Indomethacin (broader); this compound Tromethamine (active moiety of).

Eigenschaften

IUPAC Name |

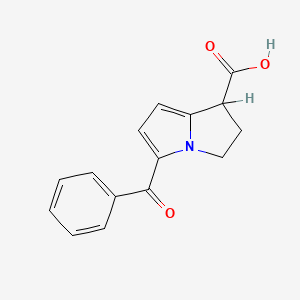

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023189 | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.13e-01 g/L | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74103-06-3, 66635-83-4 | |

| Record name | Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorolac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ketorolac on Cyclooxygenase (COX-1 and COX-2) Enzymes

Abstract

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for the short-term management of moderate to severe pain.[1] Its therapeutic efficacy and associated side-effect profile are intrinsically linked to its interaction with the cyclooxygenase (COX) enzymes. This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits COX-1 and COX-2, the isoforms responsible for prostaglandin synthesis. We will explore the nuanced selectivity of this compound, the structural basis for its binding, and the functional consequences of isoform-specific inhibition. Furthermore, this document furnishes detailed, field-proven protocols for the in vitro characterization of this compound's inhibitory activity, designed for researchers and drug development professionals seeking to rigorously evaluate COX inhibitors.

Introduction: The Central Role of Cyclooxygenase in Physiology and Pathology

The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS), are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[2][3] This is the rate-limiting step in the biosynthesis of prostaglandins, thromboxanes, and prostacyclins, collectively known as prostanoids.[4] Prostanoids are critical lipid mediators involved in a vast array of physiological and pathophysiological processes.[5]

Two primary isoforms of the COX enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate "housekeeping" functions.[2][6] These include protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[6][7]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[2][6] The prostaglandins produced by COX-2 are principal mediators of pain, fever, and inflammation.[2][8]

The discovery of these two isoforms led to the "COX-2 hypothesis," which posits that the therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects (e.g., gastrointestinal toxicity) stem from the inhibition of COX-1.[3][8]

The Prostaglandin Synthesis Pathway and Point of Inhibition

The enzymatic action of COX is the central point of intervention for all NSAIDs, including this compound. By blocking this step, these drugs prevent the downstream synthesis of prostaglandins responsible for mediating pain and inflammation.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

This compound: A Non-Selective, Potent COX Inhibitor

This compound tromethamine is a synthetic pyrrolizine carboxylic acid derivative that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[7][9] It is administered as a racemic mixture, with the S-enantiomer possessing the analgesic activity.[10] The primary mechanism of action for its analgesic, anti-inflammatory, and antipyretic effects is the competitive and reversible blockade of the COX enzyme's active site, thereby inhibiting prostaglandin synthesis.[9][10]

Isoform Selectivity: A Matter of Degree and Assay Dependency

While broadly classified as non-selective, in vitro studies reveal that this compound exhibits a preferential, albeit modest, selectivity for COX-1 over COX-2.[6][11] This characteristic is critical as it underlies both its high analgesic potency and its significant risk of adverse effects, particularly gastrointestinal toxicity.[6][8]

The reported inhibitory potency (IC50) and selectivity ratio for this compound can vary substantially between studies. This variability underscores a crucial concept for drug development professionals: the choice of assay system profoundly impacts the results.[12] Factors such as the enzyme source (recombinant vs. cellular), substrate concentration, and presence or absence of plasma proteins can alter the apparent IC50 values.[12][13]

| Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |

| Human Recombinant Enzyme (PGE2 output) | 0.02 µM (20 nM) | 0.12 µM (120 nM) | 6.0 | [11][14] |

| Human Recombinant Enzyme | 1.23 µM | 3.50 µM | 2.85 | [15] |

| Human Recombinant Enzyme | 0.02 µM (20 nM) | 0.02 µM (20 nM) | 1.0 | [15] |

| Human Whole Blood Assay | ~0.01 µM | ~3.0 µM | ~300 | [16] |

Table 1: Reported COX Inhibitory Potency (IC50) of this compound. The variability highlights the influence of different experimental systems.

The data consistently demonstrate that this compound is a potent inhibitor of COX-1, often in the nanomolar range. Its preference for COX-1 is a key differentiator from COX-2 selective inhibitors ("coxibs") and explains why this compound carries a higher risk of dose-dependent gastrointestinal and renal side effects.[6][7]

Structural Basis of Inhibition

Both COX-1 and COX-2 are homodimers, with each monomer containing a long, hydrophobic channel that serves as the active site.[3][17] NSAIDs like this compound bind within this channel, preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue (Tyr-385).[3][17]

Saturation Transfer Difference (STD) NMR spectroscopy studies have been employed to characterize the binding of this compound to COX enzymes.[18] These studies suggest that this compound binds within the COX-2 active site in an orientation analogous to that of another non-selective NSAID, diclofenac.[18][19][20] The carboxylic acid moiety of this compound is believed to form a critical salt bridge with a conserved arginine residue (Arg-120) at the opening of the active site, a common feature for many "traditional" NSAIDs.[17]

Caption: this compound competitively occupies the COX active site channel.

Methodologies for Assessing this compound's Inhibitory Profile

Accurate determination of a compound's inhibitory potency and selectivity against COX-1 and COX-2 is fundamental. The following protocols represent robust, validated systems for this purpose.

In Vitro Recombinant Enzyme Inhibition Assay

This assay provides a direct measure of the inhibitor's effect on purified enzymes, free from cellular complexity. It is an essential primary screen for characterizing inhibitor potency (IC50).

Caption: Workflow for the in vitro recombinant COX enzyme inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a cofactor solution containing hematin, glutathione, and a mild detergent in the reaction buffer.

-

Prepare the substrate solution of arachidonic acid in ethanol and dilute in cold reaction buffer immediately before use.

-

-

Assay Procedure:

-

To a 96-well plate, add 140 µL of reaction buffer, 10 µL of cofactor solution, and 10 µL of the appropriate this compound dilution or DMSO (vehicle control).

-

Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.

-

Incubate for exactly 2 minutes at 37°C.

-

Terminate the reaction by adding 10 µL of 1 M HCl.

-

-

Quantification and Data Analysis:

-

The primary product, PGH2, is unstable. Therefore, the reaction is often coupled with a reducing agent like stannous chloride (SnCl2) to convert PGH2 to the more stable PGE2.

-

Quantify the concentration of PGE2 in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[21][22][23]

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Human Whole Blood Assay (WBA)

The WBA is considered a gold-standard secondary assay because it measures COX inhibition in a more physiologically relevant environment, accounting for cell permeability and plasma protein binding.[13][24] It assesses COX-1 activity in platelets and induced COX-2 activity in monocytes.[25]

Caption: Workflow for the human whole blood assay (WBA).

Step-by-Step Protocol:

-

Sample Collection and Preparation:

-

Draw blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Collect into tubes containing heparin.

-

Prepare serial dilutions of this compound in saline or PBS.

-

-

COX-1 Inhibition Assay (Thromboxane B2 Synthesis):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of the appropriate this compound dilution or vehicle.

-

Incubate the tubes at 37°C for 1 hour, allowing the blood to clot. This process activates platelets, leading to robust COX-1-mediated TxB2 synthesis.[26]

-

Place tubes on ice to stop the reaction, then centrifuge at 10,000 x g for 10 minutes to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Quantify TxB2 levels using a specific ELISA kit.

-

-

COX-2 Inhibition Assay (Prostaglandin E2 Synthesis):

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of the appropriate this compound dilution or vehicle.

-

Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.[13]

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge at 2,000 x g for 15 minutes to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Quantify PGE2 levels using a specific ELISA kit.

-

-

Data Analysis:

-

For both assays, calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the data as described for the recombinant enzyme assay.

-

Calculate the selectivity ratio (IC50 COX-2 / IC50 COX-1).

-

Conclusion and Field Insights

This compound is a powerful analgesic whose mechanism of action is the potent, non-selective inhibition of COX-1 and COX-2 enzymes.[7][9] While effective, its significant inhibitory action on the homeostatic COX-1 isoform is directly linked to its well-documented gastrointestinal and renal side-effect profile.[7][8] For researchers in drug development, this compound serves as a critical benchmark compound—a classic, potent, non-selective NSAID.

When characterizing novel inhibitors, it is imperative to employ multiple assay systems. A primary screen using recombinant enzymes provides clean potency data, while a secondary, cell-based system like the human whole blood assay offers a more clinically relevant assessment of selectivity. The observed discrepancies in published IC50 values for this compound are not failures of measurement but rather a testament to the influence of the experimental environment. Understanding this context is key to interpreting data and making informed decisions in the progression of new anti-inflammatory drug candidates.

References

- 1. Toradolin | 10 mg | Tablet | টোরাডলিন ১০ মি.গ্রা. ট্যাবলেট | Radiant Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. benchchem.com [benchchem.com]

- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Facebook [cancer.gov]

- 8. pnas.org [pnas.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Binding of ibuprofen, this compound, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. rndsystems.com [rndsystems.com]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 26. avmajournals.avma.org [avmajournals.avma.org]

The Preclinical Pharmacological Profile of Ketorolac Tromethamine: An In-depth Technical Guide

Introduction

Overview of Ketorolac Tromethamine: A Potent Non-Opioid Analgesic

This compound tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrole group of compounds.[1] It is widely recognized for its potent analgesic properties, which are comparable to those of some opioids, making it a valuable therapeutic option for the short-term management of moderate to severe acute pain.[2] In addition to its strong analgesic effects, this compound also possesses anti-inflammatory and antipyretic activities.[1][3] The tromethamine salt form enhances its solubility in water, facilitating its formulation for various routes of administration, including oral, intramuscular, intravenous, and ophthalmic.[1][4]

Rationale for Preclinical Evaluation and Clinical Significance

The preclinical pharmacological evaluation of any new chemical entity is a critical step in the drug development process. For this compound, these early-stage studies in animal models were instrumental in elucidating its mechanism of action, defining its pharmacokinetic and pharmacodynamic profiles, and identifying potential safety concerns. A thorough understanding of its preclinical profile provides the scientific foundation for its rational use in clinical practice and for predicting its efficacy and potential adverse effects in humans. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical pharmacological data that characterize this compound tromethamine.

Mechanism of Action

Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid.[5][6][7] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[8] By blocking the COX enzymes, this compound effectively reduces the production of these pro-inflammatory and pain-sensitizing mediators.[7][8]

This compound is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[5][6][7] The COX-1 isoform is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[7] The COX-2 isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.[7] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of this compound, while the concurrent inhibition of COX-1 is associated with some of its potential side effects, particularly gastrointestinal and renal toxicity.[7][8]

In vitro studies have demonstrated that this compound is a potent inhibitor of both COX isoforms. One study found that this compound was approximately six times more active against COX-1 (IC50 = 0.02 µM) than COX-2 (IC50 = 0.12 µM).[9] This relative selectivity for COX-1 over COX-2 is a common feature of many traditional NSAIDs and contributes to their risk of gastrointestinal adverse effects.

This compound is administered as a racemic mixture of (R)- and (S)-enantiomers.[6][10] The biological activity, particularly the inhibition of COX enzymes, resides almost exclusively in the (S)-enantiomer.[10][11] The (R)-enantiomer is significantly less active in inhibiting COX-1 and COX-2.[10] However, some preclinical studies suggest that the (R)-enantiomer may possess some analgesic activity that is independent of COX inhibition, although the clinical significance of this finding is not fully established.[10]

Downstream Effects: Reduced Prostaglandin Synthesis

The inhibition of COX enzymes by this compound leads to a reduction in the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[1] By decreasing the levels of PGE2 at the site of injury or inflammation, this compound reduces the sensitization of peripheral nociceptors, thereby diminishing the perception of pain.[1]

Potential for Additional Analgesic Mechanisms

While COX inhibition is the primary mechanism of action, some preclinical evidence suggests that this compound may have additional analgesic effects.

Some studies have suggested that the nitric oxide (NO)-cyclic GMP pathway may be involved in the antinociceptive effect of this compound.[12] The exact nature of this interaction is still under investigation.

There is some preclinical evidence to suggest that this compound might act in part by causing the release of endogenous opioids.[13] However, it does not have any direct affinity for opioid receptors.[10]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal species. These studies are crucial for determining appropriate dosing regimens and for understanding the species-specific differences in drug disposition. The mouse and monkey have been identified as the animal models in which this compound's metabolism and kinetics are most similar to those in humans, respectively.[14][15]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

In preclinical species, this compound is generally well-absorbed after oral and intramuscular administration.[14][16] It is highly bound to plasma proteins.[14] The primary route of metabolism is through hydroxylation to form p-hydroxythis compound, which is pharmacologically inactive.[11][14] The parent drug and its metabolites are primarily excreted in the urine.[11][14]

Comparative Pharmacokinetics Across Preclinical Species

The following table summarizes key pharmacokinetic parameters of this compound in various preclinical species.

| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Vd (L/kg) | Cl (mL/kg/min) | Reference |

| Dog | IV | 0.5 | - | 4.55 | 0.33 | 1.25 | [16][17] |

| PO | 0.5 | 0.85 | 4.07 | - | - | [16][17] | |

| Rabbit | Ocular | 0.4% solution | - | 6.6-6.9 (plasma) | - | - | [18] |

| Monkey | Ocular | - | - | 1.8 (plasma) | - | - | [18] |

Note: Data are presented as mean values. Tmax = Time to maximum concentration; t1/2 = Elimination half-life; Vd = Volume of distribution; Cl = Clearance.

Key Pharmacokinetic Parameters

-

Cmax and Tmax: Following oral administration in dogs, the time to reach maximum plasma concentration (Tmax) is approximately 0.85 hours.[16][17]

-

Half-life (t1/2): The elimination half-life of this compound varies between species, with values of approximately 4.55 hours in dogs following intravenous administration.[16][17]

-

Volume of Distribution (Vd): The volume of distribution in dogs is relatively small (0.33 L/kg), suggesting that the drug is not extensively distributed into tissues.[16][17]

-

Clearance (Cl): The plasma clearance of this compound in dogs is approximately 1.25 mL/kg/min.[16][17]

Metabolism and Major Metabolites

The primary metabolite of this compound in preclinical species is p-hydroxythis compound, which is pharmacologically inactive.[14] The parent drug and its conjugated and hydroxylated metabolites are excreted primarily through the kidneys.[11]

Preclinical Pharmacodynamics: Efficacy Models

A variety of well-established animal models have been used to characterize the analgesic, anti-inflammatory, and antipyretic effects of this compound.

Assessment of Analgesic Activity

This compound has demonstrated potent analgesic activity in several preclinical models of pain.[3][13]

This is a widely used model of visceral pain. The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is quantified as a measure of pain.

-

Protocol:

-

Rodents (typically mice or rats) are pre-treated with this compound or vehicle at various doses.

-

After a specified pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.

-

-

Expected Outcomes: this compound produces a dose-dependent reduction in the number of writhes, indicating its analgesic efficacy in this model.[19]

These models are used to assess centrally mediated analgesia. The latency to a nociceptive response (e.g., paw licking, jumping, or tail withdrawal) to a thermal stimulus is measured.

-

Protocol (Hot Plate):

-

The baseline reaction time of the animal (e.g., mouse) on a heated surface (e.g., 55°C) is determined.

-

The animal is treated with this compound or vehicle.

-

At various time points after treatment, the animal is placed back on the hot plate, and the latency to lick a hind paw or jump is recorded.

-

A cut-off time is set to prevent tissue damage.

-

-

Expected Outcomes: this compound has been shown to be active as an analgesic in the hot-plate and tail-flick tests in mice.[13]

This model is used to assess both acute and tonic pain. The subcutaneous injection of formalin into the paw of a rodent elicits a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.

-

Protocol:

-

Rodents are pre-treated with this compound or vehicle.

-

A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

The amount of time the animal spends licking or biting the injected paw is recorded during the early phase (0-5 minutes) and the late phase (15-30 minutes).

-

-

Expected Outcomes: this compound has been shown to be effective in reducing the pain response in both phases of the formalin test, indicating its efficacy against both neurogenic and inflammatory pain.[20][21]

Evaluation of Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models.[3][22]

This is a classic model of acute inflammation. The injection of carrageenan, a seaweed extract, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).

-

Protocol:

-

The baseline paw volume of rats is measured using a plethysmometer.

-

The rats are pre-treated with this compound or vehicle.

-

A solution of carrageenan is injected into the sub-plantar region of a hind paw.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The anti-inflammatory effect is calculated as the percentage inhibition of paw edema compared to the vehicle-treated control group.

-

-

Expected Outcomes: this compound produces a dose-dependent inhibition of carrageenan-induced paw edema, demonstrating its anti-inflammatory properties.[19]

Assessment of Antipyretic Properties

This compound has been shown to have antipyretic (fever-reducing) effects in preclinical models.[3][23]

This model is used to induce a fever response in animals. The injection of LPS, a component of the outer membrane of Gram-negative bacteria, stimulates the production of pyrogenic cytokines, leading to an increase in body temperature.

-

Protocol:

-

The baseline body temperature of the animals (e.g., rats or rabbits) is recorded.

-

A fever is induced by injecting LPS.

-

Once the fever is established, the animals are treated with this compound or vehicle.

-

Body temperature is monitored at regular intervals for several hours.

-

-

Expected Outcomes: this compound effectively reduces the febrile response induced by LPS, demonstrating its antipyretic activity.[24][25]

Preclinical Safety and Toxicology

The preclinical safety evaluation of this compound has been essential for identifying potential adverse effects and for establishing a safe therapeutic window.

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential for adverse effects on major physiological systems.

-

Cardiovascular Effects: At therapeutic doses, this compound has been shown to have minimal effects on the cardiovascular system in preclinical models.[3]

-

Central Nervous System Effects: this compound does not exhibit narcotic or central nervous system depressant effects.[3] Mild CNS effects were only observed at doses much higher than those required for analgesia and anti-inflammatory activity.[3]

Toxicology Profile

Toxicology studies are conducted to evaluate the potential for organ toxicity after acute and repeated administration.

Like other non-selective NSAIDs, this compound has the potential to cause gastrointestinal toxicity, including erosions and ulceration.[26][27] This is primarily due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa.[7] In a study in dogs, ophthalmic administration of this compound resulted in systemic absorption and the development of gastrointestinal erosions and/or ulcers in all treated animals.[26][27]

The inhibition of prostaglandins by this compound can also affect renal function, particularly in situations of compromised renal blood flow. Prostaglandins play a role in maintaining renal perfusion, and their inhibition can lead to reduced renal blood flow and potential renal toxicity.[8]

Preclinical studies have generally not indicated a high risk of hepatotoxicity with this compound at therapeutic doses.[23][28]

Topical ophthalmic formulations of this compound have been found to be well-tolerated in preclinical ocular toxicity studies in rats and monkeys, with no drug-related ocular or systemic toxicity observed at concentrations up to 4.0%.[18]

Acute and Chronic Toxicity Studies in Animal Models

Acute and chronic toxicity studies in various animal species have been conducted to determine the overall safety profile of this compound. These studies have helped to define the dose-response relationship for toxicity and to identify target organs for potential adverse effects.

Summary and Translational Perspectives

Key Preclinical Findings and Their Implications

The preclinical pharmacological profile of this compound tromethamine is characterized by:

-

Potent, non-selective inhibition of COX-1 and COX-2 enzymes , which is the primary mechanism for its analgesic, anti-inflammatory, and antipyretic effects.

-

Robust efficacy in a wide range of preclinical models of pain, inflammation, and fever.

-

A pharmacokinetic profile that has been well-characterized in multiple animal species , with the mouse and monkey being good models for human metabolism and kinetics, respectively.

-

A safety profile that is consistent with other non-selective NSAIDs , with the primary concerns being gastrointestinal and renal toxicity.

Correlation of Preclinical Data with Clinical Efficacy and Safety

The preclinical findings for this compound have generally translated well to the clinical setting. Its potent analgesic efficacy observed in animal models is reflected in its clinical use for the management of moderate to severe pain.[2][4] Similarly, the gastrointestinal and renal adverse effects identified in preclinical studies are recognized as important clinical risks associated with this compound therapy.[8][29]

Future Directions in this compound Research

Future preclinical research on this compound could focus on several areas, including:

-

Further elucidation of potential non-COX-mediated analgesic mechanisms.

-

The development of novel formulations or delivery systems to enhance its safety profile, particularly with respect to gastrointestinal toxicity.

-

Investigation of its potential synergistic effects when combined with other analgesics.[20]

References

- 1. This compound (Chapter 55) - The Essence of Analgesia and Analgesics [cambridge.org]

- 2. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacologic activity of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Facebook [cancer.gov]

- 8. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 9. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical enantioselective pharmacology of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound tromethamine kt: Topics by Science.gov [science.gov]

- 13. Characterization of the analgesic activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Tromethamine Pharmacokinetics and Metabolism After Intravenous, Intramuscular, and Oral Administration in Humans and Animals | Semantic Scholar [semanticscholar.org]

- 16. Pharmacokinetics of this compound after intravenous and oral single dose administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound after intravenous and oral single dose administration in dogs. | Semantic Scholar [semanticscholar.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Characterization of the analgesic and anti-inflammatory activities of this compound and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The antinociceptive and anti-inflammatory effects of five depot formulations of this compound propyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of the antipyretic effect of this compound, acetaminophen, and placebo in endotoxin-induced fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pediatricfocus.wordpress.com [pediatricfocus.wordpress.com]

- 26. avmajournals.avma.org [avmajournals.avma.org]

- 27. researchgate.net [researchgate.net]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. stems.us [stems.us]

An In-Depth Technical Guide to Investigating the Anti-inflammatory versus Analgesic Properties of Ketorolac

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect and understand the distinct anti-inflammatory and analgesic properties of Ketorolac. By synthesizing technical accuracy with field-proven insights, this document will delve into the causality behind experimental choices, ensuring a self-validating system of protocols.

Executive Summary

This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) with pronounced analgesic activity, often compared to opioids for the management of moderate to severe pain.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][4][5][6] While its analgesic efficacy is well-established, a nuanced understanding of its anti-inflammatory versus analgesic properties is crucial for targeted therapeutic development and optimizing clinical use. This guide outlines the essential in vitro and in vivo methodologies to rigorously evaluate and differentiate these two key pharmacological effects.

Foundational Pharmacology of this compound

Mechanism of Action: The Cyclooxygenase Pathway

The therapeutic and adverse effects of this compound are intrinsically linked to its inhibition of the COX pathway.[4][7] Arachidonic acid, released from cell membranes in response to stimuli, is converted by COX enzymes into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[6][8][9][10]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological processes such as protecting the stomach lining, maintaining kidney function, and regulating platelet aggregation.[1][11][12]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and injury, leading to the production of pro-inflammatory prostaglandins.[11][12][13]

This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2.[4][5] This dual inhibition is responsible for its therapeutic effects (analgesia and anti-inflammation) as well as its potential side effects, such as gastrointestinal irritation and renal impairment.[1][13]

References

- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 2. Double-blind, randomized, double-dummy clinical trial comparing the efficacy of this compound trometamol and naproxen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The analgesic efficacy of this compound for acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. calgarynaturopathiccare.com [calgarynaturopathiccare.com]

- 12. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Paracetamol and NSAIDs for Fever and Pain Management in Children with Chronic Diseases: A Narrative Review [mdpi.com]

Whitepaper: A Deep Dive into the Differential Pharmacologic Activity of Ketorolac's S- and R-Enantiomers

Abstract

Stereochemistry is a critical determinant of a drug's pharmacologic profile, and nowhere is this more evident than with the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Administered clinically as a racemic mixture, this compound's therapeutic effects and metabolic fate are dictated by the distinct activities of its S- and R-enantiomers. This technical guide provides an in-depth analysis of the differential pharmacology of these two isomers. We will explore the potent anti-inflammatory and analgesic activity of S-Ketorolac, which is almost exclusively responsible for the drug's cyclooxygenase (COX) inhibition, and contrast it with the comparatively inactive R-Ketorolac. A key focus will be the metabolic phenomenon of unidirectional chiral inversion, where the R-enantiomer is converted to the active S-form in vivo, effectively making the R-isomer a prodrug. This guide will dissect the underlying mechanisms, present quantitative data, and provide detailed analytical protocols for the successful chiral separation and analysis of these enantiomers, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

The Principle of Chirality in Pharmacology: The Case of this compound

In drug development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can interact differently with the body's chiral environment (e.g., enzymes, receptors). This can lead to significant variations in efficacy, metabolism, and toxicity between the two isomers.

This compound, a potent analgesic, is a classic example of this principle. It is commercially supplied as a racemic mixture, meaning it contains equal parts of the S-(-)-Ketorolac and R-(+)-Ketorolac enantiomers. While chemically similar, their spatial arrangements cause them to interact with their biological target, the cyclooxygenase (COX) enzymes, in profoundly different ways. The S-enantiomer is the eutomer, the pharmacologically active component, while the R-enantiomer is the distomer, exhibiting significantly less activity. Understanding this differentiation is paramount for rational drug design, accurate bioanalysis, and clinical application.

Pharmacodynamics: A Tale of Differential Inhibition

The primary mechanism of action for this compound is the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The differential activity of the this compound enantiomers is most pronounced at this target.

S-Ketorolac: The Potent Inhibitor

The analgesic and anti-inflammatory effects of racemic this compound are almost entirely attributable to the S-enantiomer. Its spatial configuration allows for a high-affinity binding to the active site of both COX-1 and COX-2, effectively blocking the conversion of arachidonic acid into prostaglandins. This potent inhibition is responsible for the desired therapeutic effects.

R-Ketorolac: The Less Active Isomer

In stark contrast, the R-enantiomer demonstrates significantly weaker inhibitory activity against COX enzymes. Its "mirror image" structure does not fit as effectively into the chiral binding site of the COX enzymes, resulting in poor inhibition. While not a significant contributor to the direct anti-inflammatory effect, its presence is not benign, as it contributes to the overall drug load and undergoes metabolic conversion.

Quantitative Comparison of COX Inhibition

To fully appreciate the differential activity, a quantitative comparison is essential. The inhibitory concentration 50% (IC50) is a standard measure of a drug's potency. While specific IC50 values for the individual enantiomers are not always published in comparative studies, the literature consistently shows that S-Ketorolac is a potent inhibitor of both COX-1 and COX-2, whereas R-Ketorolac is over 100-fold less active against both subtypes.[1] The activity of the racemic mixture, therefore, overwhelmingly reflects the contribution of the S-enantiomer.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| Racemic this compound | ~0.02[2][3] | ~0.12[2][3] | ~0.17 (COX-1 Selective)[3] |

| S-Ketorolac | Potent Inhibitor[1] | Potent Inhibitor[1] | N/A |

| R-Ketorolac | >100-fold less active than S-form[1] | >100-fold less active than S-form[1] | N/A |

Note: The IC50 values for the racemate are provided to illustrate the potency driven by the S-enantiomer.

Visualizing Differential COX Inhibition

The interaction between each enantiomer and the COX enzymes can be represented as a logical pathway.

Caption: Differential inhibition of COX enzymes by this compound enantiomers.

Pharmacokinetics: The Metabolic Journey

The body processes the S- and R-enantiomers differently, a phenomenon known as stereoselective pharmacokinetics. This includes differences in clearance, volume of distribution, and half-life.[4]

The Critical Phenomenon: Unidirectional Chiral Inversion

Perhaps the most significant pharmacokinetic event is the in vivo unidirectional chiral inversion of R-Ketorolac to S-Ketorolac. This metabolic process effectively converts the inactive R-enantiomer into the active S-enantiomer, making the R-form a prodrug. This conversion is enzyme-mediated and is a critical factor in the overall pharmacologic effect of the racemic mixture.

The mechanism is analogous to that of other 2-arylpropionic acid NSAIDs. It is a three-step process primarily occurring in the liver:

-

Stereoselective Activation: The R-enantiomer is selectively converted into a thioester with coenzyme A (R-ketorolac-CoA).[5]

-

Epimerization: The R-ketorolac-CoA thioester undergoes epimerization (racemization) to form the S-ketorolac-CoA thioester.[5]

-

Hydrolysis: The S-ketorolac-CoA thioester is hydrolyzed, releasing the active S-Ketorolac.[5]

Importantly, this pathway is unidirectional; the S-enantiomer does not typically convert back to the R-enantiomer.[5]

Caption: Unidirectional chiral inversion pathway of R- to S-Ketorolac.

Quantitative Pharmacokinetic Parameters

The stereoselective nature of this compound's disposition results in different pharmacokinetic parameters for each enantiomer after administration of the racemate.

| Parameter | S-Ketorolac | R-Ketorolac | Significance |

| Clearance (CL) | ~45.9 ml/h/kg[4] | ~19.0 ml/h/kg[4] | The active S-form is cleared more rapidly.[4] |

| Half-Life (t½) | ~2.4 hours[4] | ~3.6 hours[4] | The inactive R-form persists longer.[4] |

| Volume of Distribution (Vd) | ~0.135 L/kg[4] | ~0.075 L/kg[4] | The S-form distributes more widely in tissues.[4] |

| AUC Ratio (S:R) | ~0.44[4] | N/A | Plasma exposure to the S-enantiomer is lower than the R-enantiomer over time, partly due to faster clearance.[4] |

Data derived from intramuscular administration in healthy volunteers.[4] Values may vary based on patient population and route of administration.

Analytical Methodology: Resolving the Enantiomers

To study the differential effects and pharmacokinetics, a robust analytical method capable of separating and quantifying the individual enantiomers is required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.

Protocol: Chiral HPLC for Enantiomeric Resolution of this compound

This protocol provides a validated starting point for the separation of S- and R-Ketorolac from plasma samples.

Objective: To achieve baseline resolution (Rs > 1.5) of S- and R-Ketorolac for accurate quantification.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column (e.g., α1-acid glycoprotein (AGP) or cellulose-based CSP)

-

Acetonitrile (HPLC Grade)

-

Sodium Phosphate Monobasic (Reagent Grade)

-

Ortho-phosphoric acid

-

Plasma samples containing this compound

-

Internal Standard (e.g., a structurally similar NSAID not present in the sample)

-

Solid Phase Extraction (SPE) cartridges for sample clean-up

Methodology:

-

Sample Preparation (Plasma):

-

Rationale: To remove proteins and other interfering substances from the biological matrix that could damage the column and obscure the analyte peaks.

-

a. Thaw plasma samples to room temperature.

-

b. To 500 µL of plasma, add the internal standard.

-

c. Perform a protein precipitation step by adding 1 mL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

-

d. Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the plasma, wash with a weak solvent, and elute with a strong organic solvent.

-

e. Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

-

f. Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Rationale: The mobile phase composition and flow rate are optimized to maximize the differential interaction of the enantiomers with the chiral stationary phase, leading to separation.

-

Column: Chiral AGP Column (100 mm x 4.0 mm, 5 µm)

-

Mobile Phase: 10 mM Sodium Phosphate buffer, pH 6.0, with 5% Acetonitrile.

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 323 nm

-

Injection Volume: 20 µL

-

-

System Suitability:

-

Rationale: To ensure the chromatographic system is performing correctly before analyzing study samples.

-

a. Inject a standard solution containing known concentrations of both S- and R-Ketorolac.

-

b. Acceptance Criteria:

-

The resolution factor (Rs) between the S- and R-enantiomer peaks must be greater than 1.5.

-

The tailing factor for each peak should be between 0.9 and 1.5.

-

The relative standard deviation (%RSD) for replicate injections of the standard should be <2%.

-

-

-

Data Analysis:

-

a. Construct a calibration curve for each enantiomer using the peak area ratio (analyte/internal standard) versus concentration.

-

b. Quantify the concentration of S- and R-Ketorolac in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

-

Visualizing the Analytical Workflow

Caption: General workflow for chiral HPLC analysis of this compound.

Clinical and Toxicological Implications

The differential pharmacology of this compound's enantiomers has significant implications.

-

Therapeutic Efficacy: The unidirectional chiral inversion means that administering the racemate provides a sustained release of the active S-enantiomer from the R-enantiomer "reservoir." This contributes to the duration of the analgesic effect.

-

Adverse Effects: The primary adverse effects of this compound, such as gastrointestinal irritation and renal toxicity, are linked to the inhibition of COX-1 in these tissues.[6] Since this inhibition is mediated by S-Ketorolac, both the directly administered S-form and the S-form generated from the R-isomer contribute to this potential toxicity.[7] While some research has suggested R-enantiomers of NSAIDs may have lower ulcerogenic potential, the metabolic conversion of R-Ketorolac complicates this picture.[1]

Conclusion

The S- and R-enantiomers of this compound are not interchangeable entities. The S-enantiomer is the primary driver of therapeutic efficacy through potent COX inhibition, while the R-enantiomer acts as a prodrug, undergoing unidirectional chiral inversion to the active S-form. This complex interplay dictates the overall pharmacokinetic and pharmacodynamic profile of the racemic drug. A thorough understanding of these stereospecific differences, supported by robust chiral analytical methods, is essential for researchers in pharmacology and drug development to accurately interpret data, optimize drug delivery, and enhance therapeutic outcomes.

References

- 1. Preclinical enantioselective pharmacology of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral inversion - Wikipedia [en.wikipedia.org]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Chiral kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Ketorolac Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Analgesic

Ketorolac tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic properties, often compared to those of opioids, making it a critical tool in the management of moderate to severe pain, particularly in postoperative settings.[1][2] Chemically, it belongs to the pyrrolo-pyrrole group of NSAIDs and is a derivative of carboxylic acid.[2][3] Unlike opioid analgesics, this compound tromethamine does not possess sedative or anxiolytic properties and carries no potential for abuse, presenting a significant advantage in pain management.[3][4] This guide provides a comprehensive technical overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies for this compound tromethamine, tailored for professionals in pharmaceutical research and development.

Molecular Architecture and Physicochemical Characteristics

This compound is a chiral molecule and is clinically used as a racemic mixture of its (S)-(-) and (R)-(+) enantiomers.[2][5] The analgesic and anti-inflammatory activity, however, is primarily associated with the (S)-enantiomer.[4][6] The tromethamine salt form significantly enhances the aqueous solubility of the parent this compound acid.[3]

The chemical name for this compound tromethamine is (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compounded with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1).[2]

Table 1: Physicochemical Properties of this compound Tromethamine

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₃ (this compound) C₁₉H₂₄N₂O₆ (this compound Tromethamine) | [7][8] |

| Molar Mass | 255.27 g/mol (this compound) 376.41 g/mol (this compound Tromethamine) | [2][7] |

| Appearance | Off-white crystalline powder | [3] |

| pKa | 3.54 | [3] |

| Solubility | >500 mg/mL in water at room temperature | [3] |

| n-Octanol/Water Partition Coefficient | 0.26 | [2][9] |

| Chirality | Racemic mixture | [2][7] |

Chemical Synthesis: A Pathway to a Potent Analgesic

The synthesis of this compound tromethamine has been approached through various routes, often starting from pyrrole. A common synthetic pathway involves a multi-step process that includes benzoylation, N-alkylation, C-alkylation, cyclization, hydrolysis, and decarboxylation, followed by salt formation with tromethamine.[10] One patented method describes a "one-pot" approach to improve efficiency and reduce waste in industrial production.[11]

A generalized synthetic scheme can be outlined as follows:

-

Benzoylation of Pyrrole: Pyrrole is reacted with benzoyl chloride to introduce the benzoyl group at the 5-position.

-

N-Alkylation: The resulting 2-benzoyl pyrrole undergoes N-alkylation, for instance, with 1,2-dichloroethane.[10]

-

C-Alkylation and Cyclization: The N-alkylated intermediate is then reacted with a malonic ester derivative, followed by cyclization to form the pyrrolizine ring system.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent decarboxylation yields the this compound free acid.[12]

-

Salt Formation: Finally, the this compound free acid is reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a suitable solvent like methanol to form the water-soluble this compound tromethamine salt.[13]

Mechanism of Action: The Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound tromethamine's anti-inflammatory, analgesic, and antipyretic effects is the inhibition of prostaglandin synthesis.[4][7] It achieves this by non-selectively blocking both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] While the inhibition of COX-2 is largely responsible for the therapeutic effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.[1][8]

Caption: Mechanism of action of this compound Tromethamine.

Pharmacokinetics and Pharmacodynamics: A Profile of a Fast-Acting Analgesic

This compound tromethamine is rapidly and completely absorbed following oral, intramuscular, or intravenous administration, with peak plasma concentrations reached within 30 to 60 minutes.[1][14] It exhibits high bioavailability, ranging from 80% to 100%.[7][15] The drug is extensively bound to plasma proteins (>99%) and has a relatively small volume of distribution.[15][16]

Metabolism occurs primarily in the liver through hydroxylation and conjugation to form inactive metabolites.[9][16] The elimination half-life is approximately 4 to 6 hours in young adults.[1] Excretion is mainly through the kidneys, with about 90% of a dose recovered in the urine.[7][16]

The peak analgesic effect of this compound tromethamine is observed within 2 to 3 hours after administration.[2][4] The duration of its analgesic action is typically 4 to 6 hours.[4]

Table 2: Key Pharmacokinetic Parameters of this compound Tromethamine

| Parameter | Value | Source(s) |

| Bioavailability | 80-100% (oral) | [7][15] |

| Time to Peak Plasma Concentration (Tmax) | 0.8 - 0.9 hours (IM/oral) | [14] |

| Plasma Protein Binding | >99% | [15][16] |

| Volume of Distribution (Vss) | 0.11 L/kg | [14] |

| Elimination Half-life | 3.5 - 9.2 hours (young adults) | [7] |

| Metabolism | Hepatic (hydroxylation and conjugation) | [7][9] |

| Excretion | Primarily renal (~91%) | [7] |

Analytical Methodologies: Ensuring Quality and Purity

A variety of analytical methods are employed for the quantification and characterization of this compound tromethamine in bulk drug substances, pharmaceutical formulations, and biological matrices. These include spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

UV-Visible Spectrophotometry: this compound tromethamine exhibits a characteristic UV absorption spectrum, with an absorption maximum typically observed around 323 nm.[17] This property is utilized for its quantitative determination in various buffers and solvents. Spectrophotometric methods are often simple, rapid, and cost-effective for routine quality control analysis.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for the identification and structural elucidation of this compound tromethamine. The IR spectrum displays characteristic peaks corresponding to its functional groups, such as the carbonyl and carboxylic acid groups.[18]

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for the separation, identification, and quantification of this compound tromethamine and its impurities.[19][20] These methods offer high resolution, sensitivity, and specificity.

Experimental Protocol: HPLC-UV Analysis of this compound Tromethamine in Tablets

This protocol provides a general framework for the isocratic reverse-phase HPLC analysis of this compound tromethamine.

1. Materials and Reagents:

-

This compound tromethamine reference standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium dihydrogen phosphate

-

Orthophosphoric acid

-

Ultra-pure water

-

This compound tromethamine tablets (e.g., 10 mg)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M ammonium dihydrogen phosphate, pH adjusted to 3 with orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 45:55 v/v).[21]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25 °C)[22]

-

Injection Volume: 20 µL

4. Preparation of Solutions:

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound tromethamine reference standard in the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder a sufficient number of tablets (e.g., 20) to obtain a representative sample.

-

Accurately weigh a portion of the powder equivalent to a single tablet dose (e.g., 10 mg of this compound tromethamine).

-

Transfer the powder to a volumetric flask and add a portion of the mobile phase.

-

Sonicate for a sufficient time to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

5. Data Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound tromethamine in the sample solution from the calibration curve.

-

Calculate the amount of this compound tromethamine per tablet.

Caption: A typical experimental workflow for HPLC analysis.

Conclusion

This compound tromethamine remains a cornerstone in the management of moderate to severe pain due to its potent analgesic efficacy. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is paramount for its effective and safe use in clinical practice and for the development of new formulations and delivery systems. The analytical methodologies detailed in this guide provide a framework for ensuring the quality, purity, and potency of this compound tromethamine products, which is essential for patient safety and therapeutic efficacy.

References

- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 2. Toradol (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound tromethamine | 74103-07-4 [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound Tromethamine | C19H24N2O6 | CID 84003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. Improved Synthesis Process of this compound Tromethamine [cjph.com.cn]

- 11. CN100484938C - Method for preparing this compound tromethamine - Google Patents [patents.google.com]

- 12. US6559319B2 - Synthesis of compounds useful in the manufacture of this compound - Google Patents [patents.google.com]

- 13. US6197976B1 - Preparation of this compound - Google Patents [patents.google.com]

- 14. Pharmacokinetics of this compound tromethamine in humans after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. actascientific.com [actascientific.com]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 21. researchgate.net [researchgate.net]

- 22. juniperpublishers.com [juniperpublishers.com]

Ketorolac in Oncology: A Technical Guide to a Repurposed Anti-Inflammatory Agent in Cancer Research

Abstract

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone of multimodal analgesia, particularly in the postoperative setting.[1] However, a growing body of preclinical and clinical evidence has illuminated its potential as a valuable agent in oncology. This technical guide provides an in-depth exploration of this compound's applications in cancer research, moving beyond its established anti-inflammatory role to uncover its direct and indirect anti-neoplastic activities. We will dissect its unique dual mechanism of action, review the compelling evidence from in vitro and in vivo models, analyze its impact on the tumor microenvironment and anti-tumor immunity, and discuss the clinical studies that suggest a tangible benefit in patient outcomes. This document is intended to serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic potential of this compound in the fight against cancer.

The Dual-Action Mechanism: A Paradigm Shift from Conventional NSAIDs

The foundational mechanism of NSAIDs lies in their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of inflammation and pain.[1] this compound is a non-selective inhibitor of both COX-1 and COX-2.[2] The overexpression of COX-2 in various malignancies is well-documented, where it contributes to a pro-tumorigenic inflammatory microenvironment, stimulates angiogenesis, and promotes tumor cell proliferation.[3][4]

However, the anti-cancer potential of this compound is not solely dependent on COX inhibition. This compound is a chiral molecule, administered as a racemic mixture of its S- and R-enantiomers. This chirality is the key to its unique dual-pharmacological profile.[5][6][7]

-

The S-Enantiomer: This is the "conventional" NSAID component, potently inhibiting COX-1 and COX-2 enzymes to exert its anti-inflammatory and analgesic effects.[5][6]

-

The R-Enantiomer: This enantiomer possesses a novel and previously unrecognized activity as a direct inhibitor of the Rho-family small GTPases, specifically Rac1 (Ras-related C3 botulinum toxin substrate) and Cdc42 (cell division control protein 42).[5][6][8] This activity is largely independent of COX inhibition.[8]

Rac1 and Cdc42 are critical regulators of the actin cytoskeleton and are frequently hyperactive in cancer. They play a pivotal role in processes essential for metastasis, including cell migration, adhesion to the extracellular matrix, and invasion.[8][9] By inhibiting these GTPases, R-ketorolac can directly impede the metastatic cascade.[6][10] This dual action distinguishes this compound from other NSAIDs and provides a compelling mechanistic rationale for its enhanced anti-cancer effects observed in some studies.[11]

Caption: Dual mechanism of racemic this compound.

Preclinical Validation of Anti-Neoplastic Activity

The dual-action hypothesis is strongly supported by a wealth of preclinical data, demonstrating this compound's efficacy in various cancer models.

In Vitro Evidence